(5-Bromo-3-fluoro-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-methylbenzenemethanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, substituted with bromine, fluorine, and a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom.
Fluorination: The brominated compound is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.
Hydroxymethylation: Finally, the fluorinated compound undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide
Industrial Production Methods
Industrial production of 5-Bromo-3-fluoro-2-methylbenzenemethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-fluoro-2-methylbenzenemethanol undergoes various types of chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products Formed
Oxidation: 5-Bromo-3-fluoro-2-methylbenzoic acid.
Reduction: 5-Bromo-3-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoro-2-methylbenzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-methylbenzenemethanol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine and fluorine atoms, facilitating reactions with nucleophiles. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-fluoro-3-methylbenzenemethanol
- 3-Bromo-5-fluoro-2-methylbenzenemethanol
- 5-Bromo-3-chloro-2-methylbenzenemethanol
Uniqueness
5-Bromo-3-fluoro-2-methylbenzenemethanol is unique due to the specific arrangement of bromine, fluorine, and hydroxymethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H8BrFO |
---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
(5-bromo-3-fluoro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
RJBDYHGVMYTAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.